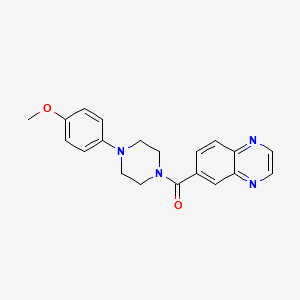![molecular formula C12H14F3NO B2790148 4-[3-(Trifluoromethyl)benzyl]morpholine CAS No. 90754-66-8](/img/structure/B2790148.png)
4-[3-(Trifluoromethyl)benzyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Trifluoromethyl)benzyl]morpholine is a chemical compound with the molecular formula C₁₂H₁₄F₃NO . It belongs to the class of morpholine derivatives and contains a trifluoromethyl group attached to a benzyl moiety. The compound exhibits interesting properties due to its unique structural features .
Synthesis Analysis
The synthesis of This compound involves the reaction of a suitable precursor with morpholine in the presence of a catalyst. While various synthetic routes exist, one common method is the condensation of 4-(trifluoromethyl)benzaldehyde with morpholine under controlled conditions. The resulting product undergoes purification steps to obtain the desired compound .
Molecular Structure Analysis
The molecular structure of This compound consists of a morpholine ring fused to a benzyl group bearing a trifluoromethyl substituent. The three fluorine atoms enhance the compound’s lipophilicity and alter its electronic properties. The arrangement of atoms and bond angles within the molecule significantly influences its reactivity and interactions with other compounds .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Notably, the trifluoromethyl group can serve as a directing group in transition-metal-catalyzed transformations. Researchers have explored its reactivity in the context of medicinal chemistry and material science .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Antitumor Activity : A compound involving a structure similar to 4-[3-(Trifluoromethyl)benzyl]morpholine, specifically 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, has been synthesized and shown to inhibit the proliferation of A549 and BGC-823 cancer cell lines (Ji et al., 2018).
- Crystal Structure and Spectroscopic Studies : Research has been conducted on the crystal structure and spectroscopic properties of similar compounds, which could be relevant for understanding the properties of this compound (Kotan & Yüksek, 2016).
Chemical Properties and Applications
- Synthesis of Chiral Reagents : Morpholine derivatives have been synthesized for use as chiral reagents, which could be relevant to the synthesis or application of this compound (Dave & Sasaki, 2004).
- Physicochemical Properties and Biodegradability : The synthesis, toxicity, and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids, which are structurally related, have been studied for potential applications (Pernak et al., 2011).
Pharmacological Implications
- Synthesis and Pharmacological Assessment : Morpholine derivatives have been synthesized and assessed for their pharmacological effects, providing insights into potential applications for similar compounds (Avramova et al., 1998).
- Antimicrobial Agents : New 1,2,4-triazole derivatives containing morpholine moiety, structurally akin to this compound, have been synthesized and evaluated as antimicrobial agents (Sahin et al., 2012).
Wirkmechanismus
4-[3-(Trifluoromethyl)benzyl]morpholine may exhibit biological activity due to its structural resemblance to other bioactive molecules. Its mechanism of action could involve interactions with specific receptors, enzymes, or cellular components. Further studies are needed to elucidate its precise mode of action and potential therapeutic applications .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)11-3-1-2-10(8-11)9-16-4-6-17-7-5-16/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPBJSMGRMPPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

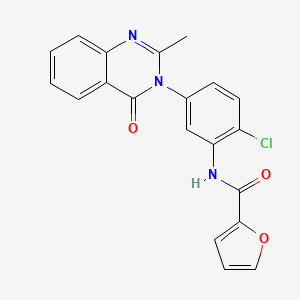
![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2790068.png)
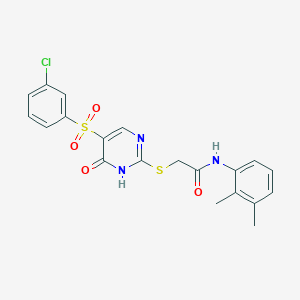
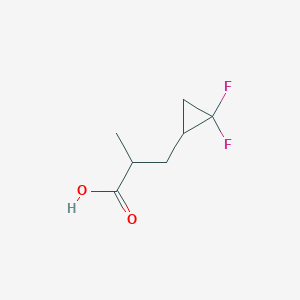
![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2790074.png)

![2-[(5Z)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2790076.png)
![5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline](/img/structure/B2790077.png)
![8-chloro-3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2790080.png)
![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2790081.png)
![3-(Dimethylamino)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2790085.png)
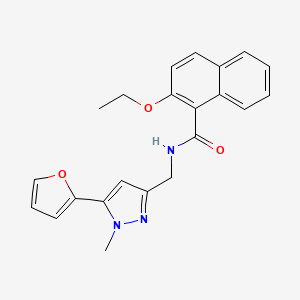
![2-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2790087.png)
